1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride
CAS No.: 1266694-48-7
Cat. No.: VC7731706
Molecular Formula: C13H21Cl3N2
Molecular Weight: 311.68
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1266694-48-7 |
---|---|
Molecular Formula | C13H21Cl3N2 |
Molecular Weight | 311.68 |
IUPAC Name | 1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride |
Standard InChI | InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H |
Standard InChI Key | YRHPWMUAECGTBW-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride (CAS: 52605-52-4) is a white to light yellow crystalline powder with the molecular formula C₁₃H₁₉Cl₃N₂ and a molecular weight of 309.66 g/mol . Its IUPAC name reflects the substitution pattern: one nitrogen atom of the piperazine ring is bonded to a 3-(3-chlorophenyl)propyl group, while both nitrogen centers are protonated as dihydrochloride salts.
Table 1: Physicochemical Properties
The compound’s infrared (IR) spectrum shows characteristic N–H stretches at 3200–2800 cm⁻¹ and C–Cl vibrations at 750 cm⁻¹, while its ¹H-NMR spectrum in deuterated methanol resolves aromatic protons at δ 7.78–7.76 ppm and aliphatic chain resonances at δ 3.60–2.40 ppm . Mass spectrometry confirms the molecular ion peak at m/z 388 (M⁺) for the free base .
Synthetic Methodologies
The synthesis of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride involves multistep reactions optimized for yield and purity. Two principal routes are documented:
Conventional Alkylation Protocol
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Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride:
Bis-(2-chloroethylamine) hydrochloride reacts with 3-chloroaniline in xylene under reflux (140–145°C) using p-toluenesulfonic acid (PTSA) as a catalyst. The product crystallizes upon cooling, yielding 84.6% . -
Propylation Step:
The intermediate is alkylated with 1-bromo-3-chloropropane in a water-acetone system. Sodium hydroxide facilitates deprotonation, enabling nucleophilic substitution at the piperazine nitrogen. The oily product is isolated in 72.6% yield . -
Salt Formation:
Treatment with isopropyl alcohol (IPA) saturated with HCl precipitates the dihydrochloride salt, achieving >97% purity after recrystallization .
Green Chemistry Approach
A solvent-free method employs sulphamic acid as a recyclable catalyst. Heating 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane at 65–75°C for 14 hours achieves 89% yield. The catalyst is recovered via filtration and reused for four cycles without efficiency loss .
Table 2: Comparative Synthesis Metrics
Parameter | Conventional Method | Green Method |
---|---|---|
Reaction Time | 20 hours | 14 hours |
Yield | 72.6% | 89% |
Catalyst | PTSA | Sulphamic Acid |
Environmental Impact | High (toxic solvents) | Low (solvent-free) |
Stability and Degradation
The compound demonstrates hygroscopicity, requiring storage at 2–8°C under anhydrous conditions . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, with hydrolysis at the C–N bond as the primary degradation pathway .
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is listed in the USP/EP/BP monographs as a certified reference material for pharmaceutical quality control . Annual global production is estimated at 10–15 metric tons, primarily supplied by Indian and Chinese manufacturers .
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